molecular formula C27H24N6OS B5489467 1-(3-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1-(3-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}PROPYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5489467
M. Wt: 480.6 g/mol
InChI Key: XVXWZIOKBCGNLS-UHFFFAOYSA-N
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Description

1-(3-{[5-(2-Phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a unique combination of indole, triazine, and benzodiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves multiple steps, starting with the preparation of the indole and triazine intermediates. The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The triazine moiety can be introduced through cyclization reactions involving appropriate precursors . The final step involves the coupling of the indole and triazine intermediates with the benzodiazole derivative under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}propyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Properties

IUPAC Name

3-[3-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6OS/c34-27-28-21-12-5-7-14-23(21)33(27)16-8-18-35-26-29-25-24(30-31-26)20-11-4-6-13-22(20)32(25)17-15-19-9-2-1-3-10-19/h1-7,9-14H,8,15-18H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXWZIOKBCGNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCCCN5C6=CC=CC=C6NC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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